molecular formula C₉H₂₃Cl₂N₃O B030982 Acetamide, N-(4-((3-aminopropyl)amino)butyl)-, dihydrochloride CAS No. 34450-15-2

Acetamide, N-(4-((3-aminopropyl)amino)butyl)-, dihydrochloride

Cat. No.

B030982

CAS RN:

34450-15-2

Formula:

C₉H₂₃Cl₂N₃O

M. Wt:

260.2 g/mol

InChI Key:

BWGUIRARVGYOIR-UHFFFAOYSA-N

IUPAC Name:

N-[4-(3-aminopropylamino)butyl]acetamide;dihydrochloride

In Stock

* For research use only. Not for human or veterinary use.
Description

Introduction

Acetamide, N-(4-((3-aminopropyl)amino)butyl)-, dihydrochloride, also known as APAPA-DHC, is an organic compound with a wide range of biological applications. It is a white, water-soluble, crystalline solid that is used in the synthesis of various molecules, such as peptides, proteins, and other biologically active compounds. APAPA-DHC is also used in the study of biochemical and physiological processes, as well as in the development of therapeutic drugs.

Synthesis Method

APAPA-DHC can be synthesized from a variety of starting materials, including acetic anhydride and 3-aminopropyl-amino-butyl dihydrochloride. The reaction of acetic anhydride with 3-aminopropyl-amino-butyl dihydrochloride in the presence of a base yields APAPA-DHC in high yield. The reaction is typically carried out at room temperature and can be completed in less than one hour.

Scientific Research Applications

APAPA-DHC has been used in a variety of scientific research applications, including the study of enzyme kinetics, protein folding, and the development of therapeutic drugs. It has also been used to study the mechanism of action of various drugs, as well as to investigate the biochemical and physiological effects of various compounds. Additionally, APAPA-DHC has been used in the synthesis of peptides and proteins for use in drug development and other biological studies.

Mechanism of Action

The mechanism of action of APAPA-DHC is not fully understood, however, it is believed to act as an inhibitor of certain enzymes. Specifically, APAPA-DHC has been found to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in the regulation of various physiological processes. Additionally, APAPA-DHC has been found to inhibit the enzyme phospholipase A2, which is involved in the breakdown of phospholipids.

Biochemical and Physiological Effects

APAPA-DHC has been found to have a variety of biochemical and physiological effects. In particular, it has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and phospholipase A2. Additionally, APAPA-DHC has been found to have an effect on the expression of certain genes, as well as on the production of certain proteins. Furthermore, APAPA-DHC has been found to have an effect on the metabolism of certain compounds, such as glucose and fatty acids.

Advantages and Limitations for Lab Experiments

APAPA-DHC has several advantages for laboratory experiments. First, it is relatively easy to synthesize and is available in a wide range of concentrations. Additionally, it is water-soluble, which makes it easy to work with in a variety of laboratory settings. Finally, it has been found to have a variety of biochemical and physiological effects, making it useful for a variety of research applications.
However, APAPA-DHC also has several limitations. First, it is not as widely available as other compounds, making it more difficult to obtain. Additionally, it is not as well-studied as other compounds, making it more difficult to predict its effects. Finally, it has been found to have a variety of side effects, such as nausea, dizziness, and headaches, making it important to use caution when working with APAPA-DHC.

Future Directions

APAPA-DHC has a wide range of potential future applications. For example, it could be used to develop new drugs or to improve existing ones. Additionally, it could be used to study the mechanism of action of various compounds or to investigate the biochemical and physiological effects of various compounds. Furthermore, it could be used to study the effects of various environmental toxins or to develop new methods of diagnosing and treating diseases. Finally, it could be used to study the effects of various drugs on the body and to develop new methods of drug delivery.
CAS RN 34450-15-2
Product Name Acetamide, N-(4-((3-aminopropyl)amino)butyl)-, dihydrochloride
Molecular Formula C₉H₂₃Cl₂N₃O
Molecular Weight 260.2 g/mol
IUPAC Name N-[4-(3-aminopropylamino)butyl]acetamide;dihydrochloride
InChI InChI=1S/C9H21N3O.2ClH/c1-9(13)12-8-3-2-6-11-7-4-5-10;;/h11H,2-8,10H2,1H3,(H,12,13);2*1H
InChI Key BWGUIRARVGYOIR-UHFFFAOYSA-N
SMILES CC(=O)NCCCCNCCCN.Cl.Cl
Canonical SMILES CC(=O)NCCCCNCCCN.Cl.Cl
Other CAS RN 34450-15-2
Pictograms Irritant
Related CAS 13431-24-8 (Parent)
Synonyms N-[4-[(3-Aminopropyl)amino]butyl]acetamide Dihydrochloride;  N-[4-[(3-Aminopropyl)amino]butyl]acetamide Hydrochloride (1:2)
Origin of Product United States

N/A